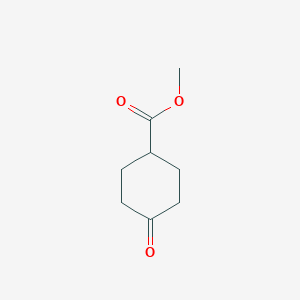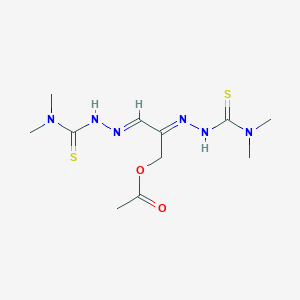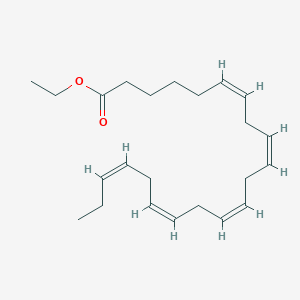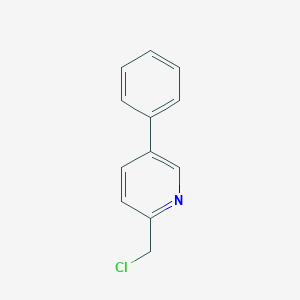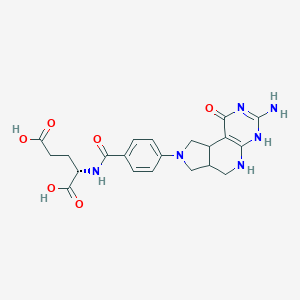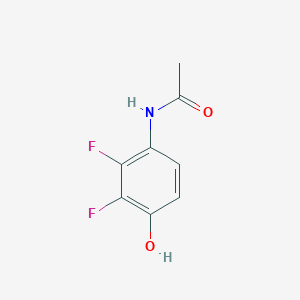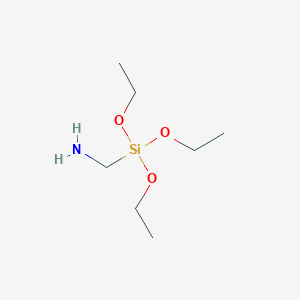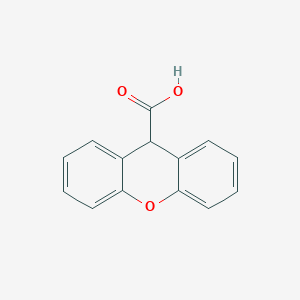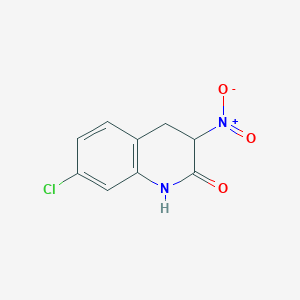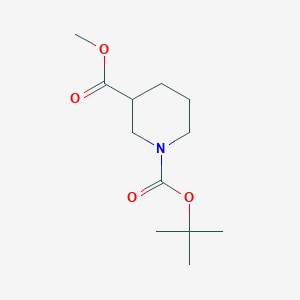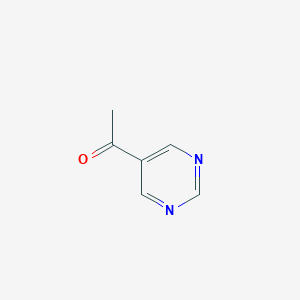
5-Acetylpyrimidin
Übersicht
Beschreibung
5-Acetylpyrimidine, also known as 5-acetylpyrimidine, is an organic compound with the molecular formula C6H6N2O. It is a pyrimidine derivative characterized by the presence of an ethanone group attached to the 5-position of the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Derivatives of 5-Acetylpyrimidine are explored for their potential use as pharmaceutical agents, particularly in the development of anticancer drugs.
Industry: The compound is used in the production of various materials, including polymers and dyes.
Wirkmechanismus
5-Acetylpyrimidine, also known as 1-(5-Pyrimidinyl)ethanone or 1-(pyrimidin-5-yl)ethanone, is a compound with a molecular weight of 122.1246 . Its mechanism of action involves several steps and pathways, which are discussed below.
Target of Action
It’s worth noting that pyrimido[4,5-d]pyrimidines, which can be synthesized from 5-acetylpyrimidine, have been found to inhibit several enzymes such as phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase . These enzymes play crucial roles in various biological processes, including cell proliferation, inflammation, and blood pressure regulation.
Mode of Action
The mode of action of 5-Acetylpyrimidine involves its transformation into other compounds through chemical reactions. For instance, acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc leads to the formation of pyrimido[4,5-d]pyrimidines . These derivatives exhibit varied biological activity .
Biochemical Pathways
5-Acetylpyrimidine is involved in the synthesis of pyrimido[4,5-d]pyrimidines . These compounds are structurally similar to purines and pteridines, which are components of nucleic and folic acids . The biochemical pathways affected by these compounds can have downstream effects on various biological processes, including cell proliferation and inflammation .
Result of Action
The result of 5-Acetylpyrimidine’s action is the formation of pyrimido[4,5-d]pyrimidines . These compounds have been found to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects .
Action Environment
The environment can influence the action, efficacy, and stability of 5-Acetylpyrimidine. For instance, the reaction for the synthesis of pyrimido[4,5-d]pyrimidines from 5-Acetylpyrimidine is sensitive to the presence of traces of water in the reaction mixture .
Biochemische Analyse
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the specific functional groups present in the pyrimidine derivative. For instance, the acetyl group in 5-Acetylpyrimidine could potentially influence its reactivity and interactions with other molecules .
Cellular Effects
The specific cellular effects of 5-Acetylpyrimidine are currently unknown. Pyrimidine derivatives are known to play crucial roles in various cellular processes. They are involved in the synthesis of DNA and RNA, and they can also influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the acetyl group in 5-Acetylpyrimidine can undergo various chemical reactions, potentially leading to the formation of other pyrimidine derivatives . These derivatives can have different biological activities, potentially influencing enzyme activity, biomolecule binding, and gene expression .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of pyrimidine derivatives can be influenced by various factors, including temperature, pH, and the presence of other chemicals .
Dosage Effects in Animal Models
The effects of 5-Acetylpyrimidine at different dosages in animal models have not been reported. It is known that the effects of chemical compounds can vary with dosage, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
5-Acetylpyrimidine is likely involved in the metabolic pathways of pyrimidine and its derivatives. Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .
Transport and Distribution
It is known that the transport of chemical compounds within cells can be influenced by various factors, including the presence of specific transporters and binding proteins .
Subcellular Localization
The localization of chemical compounds within cells can be influenced by various factors, including their chemical properties and the presence of specific targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Acetylpyrimidine can be synthesized through several methods. One common synthetic route involves the reaction of 5-bromopyrimidine with acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of 5-Acetylpyrimidine .
Another method involves the condensation of 5-aminopyrimidine with acetic anhydride. This reaction typically requires heating under reflux conditions to achieve the desired product .
Industrial Production Methods
Industrial production of 5-Acetylpyrimidine often involves the use of readily available raw materials and efficient reaction conditions to ensure high yields and cost-effectiveness. The process may include the use of catalysts and optimized reaction parameters to enhance the overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine carboxylic acids.
Reduction: Reduction of 5-Acetylpyrimidine can yield the corresponding alcohol.
Substitution: The ethanone group can undergo nucleophilic substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with 5-Acetylpyrimidine under basic or acidic conditions
Major Products Formed
Oxidation: Pyrimidine carboxylic acids.
Reduction: Pyrimidine alcohols.
Substitution: Various substituted pyrimidine derivatives
Vergleich Mit ähnlichen Verbindungen
5-Acetylpyrimidine can be compared with other similar compounds, such as:
2-Acetylpyrimidine: Similar structure but with the acetyl group at the 2-position.
4-Acetylpyrimidine: Acetyl group at the 4-position.
5-Methylpyrimidine: Methyl group instead of an acetyl group at the 5-position.
Eigenschaften
IUPAC Name |
1-pyrimidin-5-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5(9)6-2-7-4-8-3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTYNDRSENVEFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341325 | |
| Record name | 1-(5-Pyrimidinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10325-70-9 | |
| Record name | 1-(5-Pyrimidinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyrimidin-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Q1: What is the molecular formula and weight of 5-acetylpyrimidine?
A1: 5-Acetylpyrimidine, also known as 1-(5-Pyrimidinyl)ethanone, has the molecular formula C6H6N2O and a molecular weight of 122.12 g/mol.
Q2: What are the common spectroscopic techniques used to characterize 5-acetylpyrimidine derivatives?
A2: Researchers frequently utilize 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of newly synthesized 5-acetylpyrimidine derivatives. [, , ]
Q3: Can you provide an example of a novel heterocyclic system synthesized using 5-acetylpyrimidine as a building block?
A3: Researchers successfully synthesized pyrimidine structural analogs of natural integrastatins A and B. This involved an acid-catalyzed cyclization reaction of various 4-methyl-5-acetyl pyrimidine derivatives with salicylic aldehyde, leading to the formation of 5-methyl-11,12-dihydro-5H-5,11-epoxybenzo[7,8]oxocino[4,3-d]pyrimidine derivatives. []
Q4: How does the substitution pattern on the pyrimidine ring affect the reactivity of 5-acetylpyrimidines in cyclization reactions?
A4: Studies show that substituents on the 6th position of the pyrimidine ring can hinder the free rotation of the acetyl group in 4-methyl-5-acetylpyrimidines. This steric hindrance negatively impacts the formation of a stable pre-reaction complex, ultimately preventing these derivatives from participating in cyclization reactions. []
Q5: What type of reactions can 5-acetylpyrimidines undergo with hydrazines?
A5: 5-acetylpyrimidines readily react with various aryl and hetaryl hydrazines, as well as isonicotinic acid hydrazide, to yield corresponding hydrazone derivatives. [] Interestingly, under acidic conditions, substituted hydrazines can induce ring contraction of 5-acetylpyrimidines, forming pyrazole derivatives. [, ]
Q6: How does the introduction of a phenyl group at the 2nd position of the pyrimidine ring affect the H/D exchange rate of methyl protons in 5-acetylpyrimidines?
A6: The presence of a phenyl group at the 2nd position significantly accelerates the H/D exchange of methyl protons in the acetyl or ethoxycarbonyl groups of pyrimidine derivatives. This observation highlights the influence of the aromatic ring's electronic properties on the reactivity of the pyrimidine system. []
Q7: Can you describe a method for synthesizing thieno[2,3-d]pyrimidine derivatives using 5-acetylpyrimidine as a starting material?
A7: Starting with 4-mercapto-6-methyl-2-phenyl-5-acetylpyrimidine, alkylation with various activated halomethylene compounds leads to the formation of alkylmercaptopyrimidine intermediates. These intermediates can then undergo cyclization to yield the desired thieno[2,3-d]pyrimidine derivatives. []
Q8: What are some examples of biologically active compounds that can be synthesized from 5-acetylpyrimidine derivatives?
A8: Researchers have synthesized a diverse range of compounds with potential biological activity from 5-acetylpyrimidine derivatives. This includes thieno[2,3-d]pyrimidine derivatives, [] pyrazolo[2,3-d]pyrimidine derivatives, [] isothiazolo[5,4-d]pyrimidine derivatives, [] and 5-acetyl pyrimidine-2, 4, 6-(1H, 3H, 5H)-trione based chalcones. []
Q9: Have any antimicrobial activities been reported for compounds derived from 5-acetylpyrimidine?
A9: Yes, some of the synthesized thieno[2,3-d]pyrimidine derivatives demonstrated promising antimicrobial activity against several bacterial strains. [] Additionally, 5-acetyl pyrimidine-2, 4, 6-(1H, 3H, 5H) trione based chalcones exhibited antifungal and antibacterial activity. []
Q10: What are some other fused pyrimidine systems that can be accessed synthetically from 5-acetylpyrimidine derivatives?
A10: Beyond those mentioned earlier, researchers have successfully synthesized pyrido[2,3-d]pyrimidin-5-ones [, ], pyrimidoquinazolines [], tetrazolopyrimidines [], and various thiazolo[3,2-a]pyrimidine derivatives [] utilizing 5-acetylpyrimidine as a key building block.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
